1,2-Dibenzoylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

(2-benzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLABXSUFRIXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151217 | |

| Record name | 2-Benzoylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-86-0 | |

| Record name | 1,2-Dibenzoylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1159-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Dibenzoylbenzene chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1,2-Dibenzoylbenzene, tailored for researchers, scientists, and professionals in drug development.

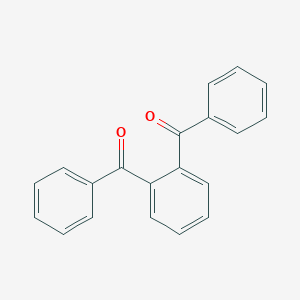

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a central benzene ring substituted with two adjacent benzoyl groups.[1][2][3][4] Its IUPAC name is (2-benzoylphenyl)(phenyl)methanone.[1][5][6] The molecule consists of three benzene rings and two ketone functional groups.

The chemical structure of this compound is visualized in the diagram below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (2-benzoylphenyl)(phenyl)methanone | [1][5][6] |

| Synonyms | o-Dibenzoylbenzene, 2-Benzoylbenzophenone | [1][2][3][4][7] |

| CAS Number | 1159-86-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C20H14O2 | [1][5][6][7] |

| Molecular Weight | 286.33 g/mol | [1][6][7] |

| Appearance | White to yellow crystalline powder | [5] |

| Melting Point | 142-150 °C | [5] |

| InChI Key | OJLABXSUFRIXFL-UHFFFAOYSA-N | [2][3][4][5][6][8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

| Technique | Data Highlights |

| Mass Spectrometry (MS) | Top peaks observed at m/z 209, 77, and 105.[1] |

| Infrared (IR) Spectroscopy | Spectrum available, typically recorded using a KBr wafer technique.[1][2] |

| 1H NMR (CDCl3) | Characteristic shifts observed around 7.3-7.7 ppm.[9] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general and plausible method is the Friedel-Crafts acylation of benzene with phthaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. A similar, well-documented procedure is used for the synthesis of the related isomer, 1,4-dibenzoylbenzene.[10][11]

Materials:

-

Phthaloyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Sodium bicarbonate solution

-

An appropriate solvent for recrystallization (e.g., dimethylformamide or toluene)[11][12]

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve phthaloyl chloride in an excess of anhydrous benzene.

-

Slowly add anhydrous aluminum chloride to the solution while stirring. The temperature should be controlled, as the reaction is exothermic.

-

After the addition is complete, heat the reaction mixture under reflux for several hours to drive the reaction to completion.

-

Cool the reaction mixture and then carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to remove any remaining acid, and finally with water again.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the benzene by distillation.

-

The crude this compound can then be purified by recrystallization from a suitable solvent to yield the final product.

The logical workflow for this synthesis is depicted in the following diagram.

Figure 2: General workflow for the synthesis of this compound.

References

- 1. This compound | C20H14O2 | CID 70875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. o-Dibenzoylbenzene [webbook.nist.gov]

- 3. o-Dibenzoylbenzene [webbook.nist.gov]

- 4. o-Dibenzoylbenzene [webbook.nist.gov]

- 5. L01592.03 [thermofisher.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - this compound (C20H14O2) [pubchemlite.lcsb.uni.lu]

- 9. This compound(1159-86-0) 1H NMR [m.chemicalbook.com]

- 10. 1,4-Dibenzoylbenzene | 3016-97-5 | Benchchem [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 1,2-Dibenzoylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,2-dibenzoylbenzene, a significant diketone with applications in polymer chemistry and as a photoinitiator. A thorough review of publicly available scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. To address this gap, this document offers a consolidated view of the available qualitative solubility information, a comprehensive, step-by-step experimental protocol for determining precise solubility values, and a logical workflow to guide researchers in this process. This guide is intended to be an essential resource for laboratory professionals, enabling informed solvent selection and the design of robust experimental procedures.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely reported in the literature, qualitative information indicates its general solubility profile. The presence of two benzoyl groups contributes to the molecule's nonpolar character, suggesting good solubility in many organic solvents.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Not Specified | Soluble[1] |

| Benzene | C₆H₆ | 78.11 | Not Specified | Soluble[1] |

| Dichloromethane | CH₂Cl₂ | 84.93 | Not Specified | Data Not Available |

| Acetone | C₃H₆O | 58.08 | Not Specified | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Specified | Data Not Available |

| Toluene | C₇H₈ | 92.14 | Not Specified | Data Not Available |

| Methanol | CH₃OH | 32.04 | Not Specified | Data Not Available |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration has not been quantitatively determined in the available literature. Researchers should determine the quantitative solubility for their specific applications.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed methodology for accurately determining the equilibrium solubility of this compound in various organic solvents. The "shake-flask" method is a widely accepted and reliable technique for establishing the thermodynamic solubility of a compound.[2][3]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with tight-sealing caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure the solution reaches saturation.[4]

-

Record the exact mass of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. Equilibration time can vary but is often achieved within 24 to 72 hours.[4] It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter to remove all solid particles. This step is critical to prevent artificially high concentration measurements.[5]

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve using standard solutions of known concentrations is necessary for accurate quantification.[5]

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value is the equilibrium solubility of this compound in the specific solvent at the tested temperature, typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: A generalized workflow for determining the equilibrium solubility of an organic compound.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 1,2-Dibenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibenzoylbenzene (DBB), also known as o-dibenzoylbenzene or 2-benzoylbenzophenone, is an aromatic diketone with the chemical formula C₂₀H₁₄O₂.[1][2] Its structure consists of a central benzene ring substituted with two adjacent benzoyl groups. This compound is of significant interest in various fields of chemistry and photobiology, primarily due to its role as a stable, non-fluorescent end-product in the widely used 1,3-diphenylisobenzofuran (DPBF) assay for the detection and quantification of singlet oxygen (¹O₂). Understanding the photophysical and photochemical properties of this compound is crucial for interpreting the results of such assays and for exploring its potential in other photochemical applications. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its relevant reaction pathways.

Core Photophysical Properties

The photophysical properties of a molecule dictate its behavior upon interaction with light. For this compound, these properties are characterized by its absorption of ultraviolet (UV) light and its subsequent de-excitation pathways.

UV-Vis Absorption

This compound exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl groups. The extended conjugation between the phenyl rings and the carbonyl groups influences the position and intensity of these absorption bands.[3]

Table 1: UV-Vis Absorption Properties of this compound

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for the absorption maxima and molar extinction coefficients of this compound in various solvents were not explicitly found in the provided search results. The table is included as a template for presenting such data when available.

Luminescence Properties

Upon absorption of a photon, an excited state of this compound is formed. The de-excitation of this state can occur through radiative pathways, namely fluorescence and phosphorescence, or non-radiative pathways.

-

Fluorescence: This process involves the rapid emission of a photon from the lowest singlet excited state (S₁) to the ground state (S₀). Generally, aromatic ketones exhibit weak fluorescence.[4]

-

Phosphorescence: This involves a slower emission of a photon from the lowest triplet excited state (T₁) to the ground state. Phosphorescence is often observed at low temperatures in rigid media.[5]

Table 2: Luminescence Properties of this compound

| Property | Value | Conditions | Reference |

| Fluorescence Quantum Yield (Φf) | Data not available in search results | Data not available in search results | |

| Phosphorescence Quantum Yield (Φp) | Data not available in search results | Data not available in search results | |

| Excited Singlet State Lifetime (τs) | Data not available in search results | Data not available in search results | |

| Excited Triplet State Lifetime (τt) | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for the fluorescence and phosphorescence quantum yields and excited state lifetimes of this compound were not explicitly found in the provided search results. The table is included as a template for presenting such data when available.

Core Photochemical Properties

The absorption of light can also induce chemical reactions in this compound. As an aromatic diketone, its photochemical reactivity is expected to be governed by the nature of its excited triplet state and may involve reactions such as intramolecular hydrogen abstraction and photocyclization. Aromatic ketones are known to undergo Norrish-type reactions upon photoexcitation.[6]

Norrish Type I and Type II Reactions

-

Norrish Type I Reaction: This involves the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, leading to the formation of two radical intermediates. For this compound, this could lead to the formation of benzoyl and a substituted phenyl radical.[6]

-

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. Subsequent cleavage of the α,β-carbon-carbon bond results in an enol and an alkene, or cyclization can lead to a cyclobutanol derivative. The structure of this compound, lacking γ-hydrogens on the central ring, suggests that a classical Norrish Type II reaction is unlikely. However, intramolecular hydrogen abstraction from one of the benzoyl rings, if sterically feasible, could be a possible pathway.

Table 3: Photochemical Quantum Yields for this compound

| Photochemical Process | Quantum Yield (Φ) | Conditions | Reference |

| Specific reaction data not available | Data not available in search results | Data not available in search results |

Note: Quantitative data for the quantum yields of specific photochemical reactions of this compound were not explicitly found in the provided search results. The table is included as a template for presenting such data when available.

Experimental Protocols

Accurate characterization of the photophysical and photochemical properties of this compound requires rigorous experimental methodologies. The following sections detail the protocols for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound in a given solvent.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in the desired spectroscopic grade solvent. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Measure the absorbance spectrum of each diluted solution of this compound over the desired wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.[7]

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent, with an absorbance at the excitation wavelength of less than 0.1 to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator, and a photomultiplier tube detector.

-

Measurement:

-

Select an appropriate excitation wavelength (λex), typically at the absorption maximum.

-

Record the fluorescence emission spectrum by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

-

-

Quantum Yield Determination (Relative Method):

-

A well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region is required.

-

Measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

The fluorescence quantum yield (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[4][8]

-

Excited State Lifetime Measurement

Objective: To determine the lifetime of the excited singlet (τs) or triplet (τt) state of this compound.

Methodology (Time-Correlated Single Photon Counting - TCSPC for Fluorescence Lifetime):

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited by a high-repetition-rate pulsed light source.

-

The time difference between the excitation pulse and the detection of the first fluorescence photon is measured for a large number of events.

-

-

Data Analysis: A histogram of the arrival times of the fluorescence photons is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τs).[9]

Methodology (Transient Absorption Spectroscopy for Triplet Lifetime):

-

Instrumentation: A pump-probe transient absorption spectrometer. A high-energy laser pulse (the "pump") excites the sample, and a second, weaker pulse (the "probe") with a variable time delay is used to measure the change in absorbance of the sample.[10][11]

-

Measurement: The change in absorbance of the probe beam is measured as a function of the time delay between the pump and probe pulses at a wavelength corresponding to the triplet-triplet absorption.

-

Data Analysis: The decay of the transient absorption signal provides the lifetime of the transient species, in this case, the excited triplet state (τt).[12][13]

Signaling Pathways and Experimental Workflows

The primary photochemical event for an aromatic ketone like this compound is the formation of an excited singlet state upon absorption of a photon, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are dictated by the properties of this triplet state.

The experimental workflow for characterizing the photophysical properties of this compound typically follows a logical progression from basic absorption measurements to more complex time-resolved studies.

A potential photochemical reaction pathway for this compound, initiated from the triplet state, could involve intramolecular hydrogen abstraction leading to a biradical intermediate, which can then undergo further reactions.

References

- 1. This compound | C20H14O2 | CID 70875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. o-Dibenzoylbenzene [webbook.nist.gov]

- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 6. d-nb.info [d-nb.info]

- 7. chem.latech.edu [chem.latech.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Excited-state dynamics and fluorescence lifetime of cryogenically cooled green fluorescent protein chromophore anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 11. youtube.com [youtube.com]

- 12. The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of 1,2-Dibenzoylbenzene: An In-depth Technical Guide to FT-IR and UV-Vis Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 1,2-Dibenzoylbenzene (o-dibenzoylbenzene). This document offers detailed experimental protocols, data interpretation, and visual representations of the analytical workflow, serving as a vital resource for professionals in research and development.

Introduction to the Spectroscopic Analysis of this compound

This compound is a diketone featuring two benzoyl groups attached to adjacent carbons on a central benzene ring. Its molecular structure, rich in aromatic and carbonyl functionalities, gives rise to a characteristic spectroscopic signature. FT-IR spectroscopy is instrumental in identifying the vibrational modes of its functional groups, providing a molecular fingerprint. UV-Vis spectroscopy offers insights into the electronic transitions within the conjugated system of the molecule. A thorough understanding of these spectroscopic properties is crucial for its identification, characterization, and quantification in various scientific applications, including its role as a product in chemical reactions, such as the decomposition of 1,3-diphenylisobenzofuran.[1][2][3]

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique pattern of absorption bands corresponding to specific vibrational modes.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

A common and effective method for obtaining the FT-IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.[4]

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FT-IR spectrometer

-

Heat lamp or oven for drying KBr

Procedure:

-

Sample and KBr Preparation: Dry the KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool in a desiccator.

-

Grinding: In the agate mortar, grind a small amount of KBr (approximately 100-200 mg) to a fine powder.

-

Mixing: Add a small amount of the this compound sample (approximately 1-2 mg) to the KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Homogenization: Gently grind the mixture until it is homogeneous and has a consistent, fine texture.

-

Pellet Formation: Transfer a portion of the mixture into the pellet-forming die of the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a translucent or transparent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The following table summarizes the expected and observed major absorption peaks.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretching | Aromatic Rings | Medium |

| 1680 - 1660 | C=O Stretching (conjugated ketone) | Benzoyl Groups | Strong |

| 1600 - 1450 | C=C Stretching | Aromatic Rings | Medium |

| 1300 - 1200 | C-C Stretching (inter-ring and aryl-ketone) | Aromatic Ketone | Medium |

| 775 - 735 | C-H Out-of-Plane Bending (ortho-disubstituted) | Central Benzene Ring | Strong |

| 700 - 680 | C-H Out-of-Plane Bending (monosubstituted) | Phenyl Rings | Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones, particularly the π → π* and n → π* transitions associated with the aromatic rings and carbonyl groups.

Experimental Protocol: UV-Vis Spectroscopy

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (typically 1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the sample and does not absorb significantly in the UV region of interest. Ethanol or cyclohexane are common choices for non-polar to moderately polar aromatic compounds.

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and any instrumental drift.

-

Spectrum Acquisition: Rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Data Presentation: Expected UV-Vis Absorption Data

| λmax (nm) | Electronic Transition | Chromophore | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| ~250-260 | π → π | Benzoyl groups | High |

| ~280-300 | n → π | Carbonyl groups | Low |

Note: These are estimated values based on typical spectra of aromatic ketones. Experimental determination is necessary for precise values.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the molecular structure and the resulting spectra.

Caption: Workflow for FT-IR and UV-Vis spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 1,2-Dibenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,2-Dibenzoylbenzene (ortho-dibenzoylbenzene), an aromatic diketone of interest in various fields of chemical research and development. This document outlines the core principles of its ionization and fragmentation behavior, detailed experimental protocols for its analysis, and a quantitative summary of its mass spectral data.

Introduction

This compound (C₂₀H₁₄O₂) is an organic compound characterized by two benzoyl groups attached to adjacent carbons on a central benzene ring. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This guide focuses on electron ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its analysis.

| Property | Value |

| Molecular Formula | C₂₀H₁₄O₂ |

| Molecular Weight | 286.32 g/mol [1][2] |

| Monoisotopic Mass | 286.0994 Da |

Mass Spectrometry Data

Electron ionization of this compound leads to the formation of a molecular ion and a series of characteristic fragment ions. The quantitative data from the mass spectrum is presented below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 50 | 13.6 | C₄H₂⁺ |

| 51 | 38.8 | C₄H₃⁺ |

| 76 | 15.0 | C₆H₄⁺ |

| 77 | 100.0 | [C₆H₅]⁺ (Phenyl cation) |

| 105 | 57.7 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 151 | 8.7 | [C₁₂H₇O]⁺ |

| 152 | 33.7 | [C₁₂H₈O]⁺ |

| 153 | 14.5 | [C₁₂H₉O]⁺ |

| 181 | 6.6 | [C₁₃H₉O]⁺ |

| 209 | 72.1 | [M - C₆H₅]⁺ |

| 257 | 2.7 | [M - CHO]⁺ |

| 286 | 33.6 | [M]⁺ (Molecular Ion) |

| 287 | 7.3 | [M+1]⁺ |

Data sourced from the mass spectrum of o-dibenzoylbenzene.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Serial Dilution: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Sample Preparation: For analysis of this compound in a complex matrix, a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte and remove interfering substances. The final extract should be dissolved in the same solvent used for the standard solutions.

Instrumentation and Conditions

The following instrumental parameters are recommended for the GC-MS analysis of this compound.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless for trace analysis; Split for higher concentrations |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C, and hold for 10 minutes. |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

Diagrams and Pathways

Visual representations of the experimental workflow and the proposed fragmentation pathway of this compound are provided below.

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Figure 2: Proposed electron ionization fragmentation pathway of this compound.

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways that are typical for aromatic ketones.

-

Molecular Ion ([M]⁺, m/z 286): The presence of a relatively intense molecular ion peak at m/z 286 (33.6% relative intensity) is consistent with the stable aromatic structure of the molecule.[3] The [M+1] peak at m/z 287 is due to the natural abundance of the ¹³C isotope.

-

Formation of the Benzoyl Cation (m/z 105): A very prominent peak is observed at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺). This stable acylium ion is formed by the cleavage of the bond between the carbonyl group and the central benzene ring.

-

Formation of the Phenyl Cation (m/z 77): The base peak in the spectrum is at m/z 77, which corresponds to the phenyl cation ([C₆H₅]⁺).[3] This ion is formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105). The high stability of the phenyl cation contributes to its high abundance.

-

Formation of the [M - C₆H₅]⁺ Ion (m/z 209): A significant peak at m/z 209 (72.1% relative intensity) results from the loss of a phenyl radical from the molecular ion.[3] This fragmentation involves the cleavage of a carbon-carbon bond between a benzoyl group and the central benzene ring.

-

Other Fragment Ions: The spectrum also shows other significant fragments, such as the ion at m/z 152, which can be formed through further fragmentation of the m/z 181 ion. The ion at m/z 51 is a common fragment in the mass spectra of aromatic compounds, arising from the fragmentation of the benzene ring.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry of this compound, with a focus on electron ionization. The provided data, experimental protocol, and fragmentation pathway analysis serve as a valuable resource for researchers, scientists, and drug development professionals. The characteristic fragmentation pattern, dominated by the formation of the phenyl and benzoyl cations, allows for the confident identification and characterization of this compound in various analytical applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of 1,2-Dibenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibenzoylbenzene, also known as o-dibenzoylbenzene or 2-benzoylbenzophenone, is an aromatic diketone with significant applications in organic synthesis, polymer chemistry, and materials science. Its unique structure, featuring two adjacent benzoyl groups on a benzene ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds, such as quinoxalines and phthalazines, which are important scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, offering detailed experimental protocols and comparative data for key synthetic routes.

Historical Perspective and Discovery

The precise historical moment of the first synthesis of this compound is not prominently documented in readily available literature. However, its synthesis is conceptually rooted in the development of Friedel-Crafts acylation, a cornerstone of organic chemistry discovered by Charles Friedel and James Mason Crafts in 1877.[1] This powerful reaction allows for the introduction of acyl groups onto aromatic rings.[1] The synthesis of diacylated benzenes, particularly with a specific 1,2-substitution pattern, presented a significant challenge due to the deactivating nature of the first acyl group towards further electrophilic substitution.[2] Early synthetic efforts likely contended with issues of low yields and the formation of isomeric byproducts. Over time, more refined and alternative methods have been developed to overcome these challenges.

Core Synthetic Methodologies

The synthesis of this compound can be broadly approached through several key strategies, each with its own advantages and historical context. The primary methods include Friedel-Crafts acylation, oxidation of 1,2-dibenzylbenzene, and Diels-Alder reactions.

Friedel-Crafts Acylation of Phthaloyl Chloride with Benzene

The direct diacylation of benzene with phthaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), represents a classical approach to forming this compound.

Reaction Scheme:

This method, while conceptually straightforward, can be complicated by the deactivating effect of the first benzoyl group, which hinders the second acylation at the ortho position. Careful control of reaction conditions is crucial to optimize the yield of the desired 1,2-isomer over other products.

Oxidation of 1,2-Dibenzylbenzene

An alternative strategy involves the oxidation of a pre-formed hydrocarbon precursor, 1,2-dibenzylbenzene. This method circumvents the challenges of a direct diacylation. The oxidation can be achieved using various oxidizing agents.

Reaction Scheme:

This approach is dependent on the efficient synthesis of the starting material, 1,2-dibenzylbenzene.

Diels-Alder Reaction of Benzil with 1,3-Butadiene

A more convergent and elegant approach involves the [4+2] cycloaddition, or Diels-Alder reaction, between an α-diketone, benzil, and a conjugated diene, such as 1,3-butadiene. This reaction forms a cyclic intermediate which, upon subsequent oxidation (aromatization), yields this compound.

Reaction Scheme:

The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, offers a powerful tool for the construction of six-membered rings with good stereochemical control.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods for this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Key Reagents | Catalyst/Oxidant | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Friedel-Crafts Acylation | Phthaloyl chloride, Benzene | AlCl₃ | Benzene (reagent and solvent) | Reflux | Several hours | Moderate |

| Oxidation | 1,2-Dibenzylbenzene | KMnO₄, CrO₃, etc. | Varies | Varies | Varies | Good |

| Diels-Alder Reaction | Benzil, 1,3-Butadiene | - (thermal) / [O] | Xylene | ~140 | 24-48 hours | High |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

Phthaloyl chloride

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of phthaloyl chloride in anhydrous benzene is prepared.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Protocol 2: Synthesis of this compound via Diels-Alder Reaction

Materials:

-

Benzil

-

3-Sulfolene (as a source of 1,3-butadiene)

-

Xylene

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, benzil and 3-sulfolene are dissolved in xylene.

-

A reflux condenser is attached, and the mixture is heated to reflux. At the reflux temperature of xylene (around 140 °C), 3-sulfolene undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide in situ.

-

The 1,3-butadiene then reacts with benzil in a Diels-Alder cycloaddition. The reaction is typically refluxed for 24-48 hours.

-

The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting intermediate is then aromatized. This can sometimes occur spontaneously upon prolonged heating or can be facilitated by an oxidizing agent.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthetic pathways and a general experimental workflow.

References

Methodological & Application

mechanism of 1,2-Dibenzoylbenzene formation from phthaloyl chloride

Application Notes: Mechanism and Synthesis of 1,2-Dibenzoylbenzene

Introduction

This compound, also known as 2-benzoylbenzophenone, is an aromatic diketone used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Its synthesis from phthaloyl chloride and benzene is a classic example of the Friedel-Crafts acylation reaction.[3][4][5] This process involves the sequential, intermolecular acylation of two benzene molecules by the two acyl chloride functional groups of phthaloyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[6][7]

The reaction is known to be complex, with the potential for several side products depending on the reaction conditions.[6] Understanding the underlying mechanism and optimizing the experimental protocol are crucial for maximizing the yield of the desired this compound product. These notes provide a detailed overview of the reaction mechanism, experimental procedures, and a summary of relevant data for researchers in organic synthesis and drug development.

Reaction Mechanism: Double Friedel-Crafts Acylation

The formation of this compound from phthaloyl chloride proceeds via a two-stage electrophilic aromatic substitution, specifically a double Friedel-Crafts acylation. A Lewis acid catalyst, typically anhydrous aluminum chloride, is essential for activating the acyl chloride.[4][8][9]

Stage 1: Formation of 2-Benzoylbenzoyl Chloride

-

Generation of the First Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of one of the acyl chloride groups on phthaloyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a highly reactive acylium ion electrophile and an AlCl₄⁻ complex.[10]

-

Electrophilic Attack: The electron-rich π-system of a benzene molecule acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: The AlCl₄⁻ complex acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring, releases HCl, and reforms the AlCl₃ catalyst, yielding the intermediate product, 2-benzoylbenzoyl chloride.

Stage 2: Formation of this compound

-

Generation of the Second Acylium Ion: The remaining acyl chloride group on the 2-benzoylbenzoyl chloride intermediate interacts with another molecule of AlCl₃ to form a second, distinct acylium ion.

-

Second Electrophilic Attack: A second molecule of benzene attacks this new acylium ion electrophile, forming a second arenium ion intermediate.

-

Final Deprotonation: Aromaticity is restored through deprotonation by AlCl₄⁻, yielding the final product, this compound. The AlCl₃ catalyst is regenerated in the process.

The overall mechanism is depicted below.

Caption: Mechanism of this compound formation.

Potential Side Reactions

The reaction of phthaloyl chloride with benzene can be complex, yielding by-products in addition to the desired diketone. Historical studies have identified diphenylphthalide (phthalophenone) and o-benzoylbenzoic acid as significant by-products, with traces of anthraquinone also being formed.[6] The formation of these products is attributed to the isomeric nature of phthaloyl chloride and the possibility of intramolecular cyclization reactions, particularly at different reaction temperatures.[6]

Caption: Pathways to desired and side products.

Experimental Protocols & Data

The following protocol is a representative procedure for the synthesis of a dibenzoylbenzene isomer via Friedel-Crafts acylation and can be adapted for the synthesis of the 1,2-isomer.[11] The key variables are reaction temperature, time, and stoichiometry of the reactants.

Protocol: Synthesis of this compound

-

Reaction Setup:

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add anhydrous benzene (serving as both reactant and solvent).

-

Cool the flask in an ice bath.

-

Carefully and in portions, add finely powdered anhydrous aluminum chloride (AlCl₃) to the benzene with stirring.

-

-

Addition of Phthaloyl Chloride:

-

Dissolve phthaloyl chloride in anhydrous benzene.

-

Add the phthaloyl chloride solution dropwise from the dropping funnel to the stirred benzene/AlCl₃ mixture over a period of 1-2 hours. Maintain the temperature below 10°C. Hydrogen chloride gas will be evolved.[3]

-

-

Reaction:

-

Work-up:

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6][11]

-

Separate the organic (benzene) layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove any acidic impurities), and finally with water again.[11]

-

-

Isolation and Purification:

References

- 1. scbt.com [scbt.com]

- 2. This compound | C20H14O2 | CID 70875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 5. Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE [vedantu.com]

- 6. III.—The Friedel–Crafts' reaction. Part I. Phthalyl chloride and the mechanism of its reaction with benzene - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Benzoyl chloride+benzene+AlCl3 Name the product A | Filo [askfilo.com]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. prepchem.com [prepchem.com]

Application Notes and Protocols: 1,2-Dibenzoylbenzene as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2-dibenzoylbenzene in the preparation of valuable heterocyclic compounds. The focus is on the synthesis of phthalazines and isoindoles, classes of compounds with significant applications in medicinal chemistry, particularly in the development of anticancer agents. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate the use of this compound in research and drug discovery.

Introduction

This compound is a readily available aromatic 1,4-dicarbonyl compound that serves as a versatile precursor for the synthesis of various fused heterocyclic systems. Its two benzoyl groups, positioned ortho to each other on a benzene ring, provide reactive sites for condensation reactions with dinucleophiles, leading to the formation of five- and six-membered heterocyclic rings. This document outlines the synthesis of two important classes of heterocycles derived from this compound: 1,4-diphenylphthalazine and 1,3-diphenylisoindole. Phthalazine derivatives are of particular interest due to their wide range of pharmacological activities, including anticancer, anticonvulsant, and cardiotonic properties.[1] Similarly, the isoindole scaffold is a key structural motif in a number of natural products and pharmaceuticals.[2][3]

Synthetic Pathways from this compound

The primary synthetic transformations of this compound discussed herein are the condensation reaction with hydrazine to form a phthalazine and the Paal-Knorr synthesis with an amine to yield an isoindole.

Caption: General synthetic routes from this compound to phthalazines and isoindoles.

I. Synthesis of 1,4-Diphenylphthalazine

The reaction of this compound with hydrazine hydrate is a straightforward and efficient method for the synthesis of 1,4-diphenylphthalazine. This condensation reaction proceeds readily to form the stable, six-membered diazine ring of the phthalazine system.

Experimental Protocol: Synthesis of 1,4-Diphenylphthalazine

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol or Glacial Acetic Acid

-

Reflux apparatus

-

Filtration setup

-

Recrystallization solvents (e.g., ethanol)

Caption: Experimental workflow for the synthesis of 1,4-diphenylphthalazine.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

To this solution, add hydrazine hydrate (1.2-1.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure, or the product can be precipitated by the addition of cold water.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Purify the crude 1,4-diphenylphthalazine by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.

Quantitative Data: 1,4-Diphenylphthalazine

| Property | Value |

| Molecular Formula | C₂₀H₁₄N₂ |

| Molecular Weight | 282.34 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 193-195 °C |

| Yield | Typically > 80% |

| ¹H NMR (CDCl₃, δ) | 7.30-7.60 (m, 10H, Ar-H), 7.85-7.95 (m, 2H, Ar-H), 8.10-8.20 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | 127.8, 128.5, 129.0, 129.8, 130.2, 131.5, 138.0, 157.5 |

Note: NMR data are approximate and may vary slightly based on the solvent and instrument used.

II. Synthesis of N-Substituted 1,3-Diphenylisoindoles (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classical and highly effective method for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds.[4] By reacting this compound with a primary amine or ammonia, N-substituted or N-unsubstituted 1,3-diphenylisoindoles can be prepared.[5]

Experimental Protocol: Paal-Knorr Synthesis of N-Substituted 1,3-Diphenylisoindoles

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine) or an ammonia source (e.g., ammonium acetate)

-

Solvent (e.g., glacial acetic acid, ethanol, or solvent-free)

-

Acid catalyst (optional, e.g., a drop of concentrated HCl)

-

Heating apparatus (conventional or microwave)

-

Purification setup (column chromatography or recrystallization)

Caption: Experimental workflow for the Paal-Knorr synthesis of N-substituted isoindoles.

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent) with the primary amine (1.0-1.2 equivalents).

-

The reaction can be carried out under various conditions:

-

With Solvent: Add a solvent such as glacial acetic acid or ethanol. An acid catalyst (e.g., a drop of concentrated HCl) can be added to accelerate the reaction. Heat the mixture to reflux for 2-8 hours.[4]

-

Solvent-Free: Mix the reactants and heat them at a temperature above their melting points.

-

Microwave-Assisted: Combine the reactants in a microwave-safe vessel, with or without a high-boiling solvent, and irradiate in a microwave reactor.[4]

-

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture.

-

If a solid precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield the pure N-substituted 1,3-diphenylisoindole.

Quantitative Data: N-Substituted 1,3-Diphenylisoindoles

| Property | Representative Values (for N-phenyl derivative) |

| Molecular Formula | C₂₆H₁₉N |

| Molecular Weight | 345.44 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Varies with N-substituent |

| Yield | Generally good to excellent (>70%) |

| ¹H NMR (CDCl₃, δ) | 7.00-7.60 (m, 19H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | 121.0, 127.0, 128.5, 129.0, 130.0, 132.5, 138.0, 142.0 |

Note: NMR data are approximate and may vary significantly based on the N-substituent.

III. Applications in Drug Development

Heterocyclic compounds derived from this compound, particularly phthalazines, have shown significant promise in the field of drug discovery, especially as anticancer agents.

Anticancer Activity of Phthalazine Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of 1,4-disubstituted phthalazine derivatives against various cancer cell lines.[6][7][8][9] These compounds often exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[9]

Caption: Inhibition of VEGFR-2 signaling by phthalazine derivatives.

The table below summarizes the in vitro anticancer activity of several phthalazine derivatives, highlighting their potency against various human cancer cell lines.

Table of In Vitro Anticancer Activity of Phthalazine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7a | A549 (Lung) | 3.79 | [6] |

| HT-29 (Colon) | 2.32 | [6] | |

| MDA-MB-231 (Breast) | 0.00084 (0.84 nM) | [6] | |

| 16b | MCF-7 (Breast) | 50 (µg/mL) | [1] |

| 18 | MCF-7 (Breast) | 70 (µg/mL) | [1] |

| 2g | MCF-7 (Breast) | 0.15 | [9] |

| Hep G2 (Liver) | 0.12 | [9] | |

| 4a | MCF-7 (Breast) | 0.18 | [9] |

| Hep G2 (Liver) | 0.09 | [9] |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Medicinal Chemistry of Isoindole Derivatives

The isoindole core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[2][3] Derivatives of isoindole have been reported to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][10] The synthetic accessibility of substituted isoindoles from this compound opens up avenues for the exploration of new chemical space in the development of novel therapeutic agents.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically relevant heterocyclic compounds. The straightforward and high-yielding protocols for the preparation of phthalazines and isoindoles make it an attractive building block for researchers in organic synthesis, medicinal chemistry, and drug development. The potent anticancer activity of the resulting phthalazine derivatives underscores the potential of this synthetic platform for the discovery of new therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]

- 10. Antiviral activity of isoindole derivatives [jmchemsci.com]

Synthesis of Quinoxalines: A Detailed Application Note and Protocol for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of quinoxalines, a critical scaffold in medicinal chemistry and drug development. The focus is on the condensation reaction of 1,2-dibenzoylbenzene (and its analogue, benzil) with various diamines. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile synthetic route.

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active agents.[1] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[1] Notably, the quinoxaline moiety is a key component of several antibiotics like echinomycin and levomycin.[1] The most common and direct method for synthesizing the quinoxaline scaffold is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,3-diphenylquinoxaline, a representative quinoxaline, from the reaction of benzil (a this compound analogue) and o-phenylenediamine under various catalytic conditions. This allows for a clear comparison of reaction efficiency.

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None (Conventional) | Rectified Spirit (Ethanol) | ~60-80 (Water Bath) | 30 min - 1 hr | 75 | [2][4] |

| Ultrasound | Ethanol | Room Temperature | 8 min | 97 | [4] |

| Microwave Irradiation | Ethanol | 50 | 55 sec | 60 | [4] |

| Iodine (5 mol%) | Ethanol/Water (1:1) | 50 (Microwave) | 2-3 min | Excellent | [3] |

| Ammonium Heptamolybdate Tetrahydrate | Ethanol/Water (3:1) | Room Temperature | 5 min | 98 | |

| Citric Acid | Ethanol | Not Specified | < 1 min | 94 | [4] |

| Alumina-supported CuH₂PMo₁₁VO₄₀ | Toluene | 25 | 120 min | 92 | [1][5] |

| Phenol (20 mol%) | Ethanol | Room Temperature | 10-30 min | Not specified, but efficient | [1] |

Reaction Mechanism and Experimental Workflow

The synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds proceeds via a cyclocondensation reaction. The generally accepted mechanism involves an initial nucleophilic attack of one amino group on a carbonyl carbon, followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization by the second amino group and a final dehydration step yield the stable aromatic quinoxaline ring.[1]

The following diagram outlines a typical experimental workflow for the synthesis of quinoxalines.

Detailed Experimental Protocols

Below are detailed protocols for key methods of synthesizing 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. These can be adapted for other this compound derivatives and diamines.

Protocol 1: Conventional Synthesis in Rectified Spirit

This protocol is a classic and straightforward method for quinoxaline synthesis.

Materials and Reagents:

-

Benzil (2.1 g, 0.01 mol)[2]

-

o-Phenylenediamine (1.1 g, 0.01 mol)[2]

-

Rectified Spirit (Ethanol)

-

Distilled Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Buchner funnel)

Procedure:

-

Dissolve 2.1 g of benzil in warm rectified spirit in a round-bottom flask.[6]

-

In a separate beaker, dissolve 1.1 g of o-phenylenediamine in rectified spirit.

-

Add the o-phenylenediamine solution to the benzil solution in the round-bottom flask.[2]

-

Warm the resulting mixture on a water bath for 30 minutes to an hour.[2][6]

-

After the reaction is complete, add distilled water dropwise to the warm solution until a slight cloudiness persists, indicating the onset of precipitation.[2]

-

Cool the mixture to allow for complete crystallization of the product.

-

Collect the crude 2,3-diphenylquinoxaline by vacuum filtration using a Buchner funnel.[2]

-

Recrystallize the crude product from aqueous ethanol to obtain the purified product.[6]

-

Dry the purified crystals in a desiccator or a low-temperature oven.

Protocol 2: Ammonium Heptamolybdate Catalyzed Synthesis (Green Chemistry Approach)

This method offers a more environmentally friendly approach with high yields and short reaction times at room temperature.

Materials and Reagents:

-

Benzil (1 mmol)

-

o-Phenylenediamine (1 mmol)

-

Ammonium heptamolybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O] (0.025 g, 0.02 mmol)

-

Ethanol/Water mixture (3:1 v/v, 20 mL)

-

Standard laboratory glassware

Procedure:

-

In a 50 mL round-bottom flask, combine benzil (1 mmol) and ammonium heptamolybdate tetrahydrate (0.025 g).

-

Add 20 mL of the 3:1 ethanol/water solvent mixture to the flask.

-

Add o-phenylenediamine (1 mmol) to the mixture and stir at room temperature.

-

The reaction is typically complete within a short period (e.g., 5 minutes), during which the product crystallizes.

-

Collect the crude product by filtration.

-

Recrystallize the product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 3: Microwave-Assisted Synthesis with Iodine Catalyst

This protocol utilizes microwave irradiation for rapid synthesis.[3]

Materials and Reagents:

-

Benzil (1 mmol)

-

o-Phenylenediamine (1 mmol)

-

Iodine (5 mol%)[3]

-

Ethanol/Water mixture (1:1, 1 mL)[3]

-

Microwave-safe reaction vessel

Procedure:

-

In a microwave-safe vessel, dissolve the o-phenylenediamine (1 mmol) and benzil (1 mmol) in 1 mL of a 1:1 ethanol/water mixture.[3]

-

Add a catalytic amount of iodine (5 mol%).[3]

-

Irradiate the mixture in a microwave synthesizer at 50°C and a power of 300 W for 2-3 minutes.[3]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into approximately 50 mL of ice-cold water to precipitate the product.[3]

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol for purification.[3]

Applications in Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. The synthetic methods described herein provide a robust platform for the generation of diverse quinoxaline libraries for drug discovery programs. The ability to modify the substituents on both the diamine and the 1,2-dicarbonyl precursors allows for fine-tuning of the pharmacological properties of the resulting quinoxaline derivatives. Researchers can utilize these protocols to synthesize novel compounds for screening against various therapeutic targets, including cancer cells, pathogenic microbes, and viral enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijiset.com [ijiset.com]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

Application Notes and Protocols for the Preparation of Polyamides and Polyimides from 1,2-Dibenzoylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of high-performance polyamides and polyimides derived from 1,2-dibenzoylbenzene derivatives. The protocols outlined below are based on established literature and are intended to serve as a comprehensive guide for researchers in materials science and drug development.

Introduction

Aromatic polyamides and polyimides are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Derivatives of this compound, specifically this compound-4',4''-dicarboxylic acid and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), serve as valuable monomers for the synthesis of these advanced materials. The rigid, aromatic structure imparted by these monomers contributes to the outstanding properties of the resulting polymers, making them suitable for a wide range of applications, including as structural materials in the aerospace and electronics industries, and potentially as matrices for controlled drug delivery systems due to their biocompatibility and tunable degradation profiles.

Synthesis of Polyimides from 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)

The synthesis of polyimides from BTDA typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Polyimide from BTDA and 4,4'-Oxydianiline (ODA)

This protocol describes the synthesis of a polyimide via a poly(amic acid) intermediate, followed by thermal imidization.

Materials:

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

-

4,4'-Oxydianiline (ODA)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Methanol

Procedure:

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar equivalent of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc).

-

Once the ODA has completely dissolved, slowly add an equimolar amount of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) powder to the solution in small portions under a continuous nitrogen purge.

-

Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

-

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Place the cast film in a vacuum oven and subject it to a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect complete imidization.

-

After cooling to room temperature, peel the resulting polyimide film from the glass plate.

-

Protocol 2: One-Pot High-Temperature Solution Polycondensation

This method allows for the direct synthesis of the polyimide without the isolation of the poly(amic acid) intermediate.[1]

Materials:

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

-

Aromatic diamine (e.g., 4,4'-diaminodiphenylmethane)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve the aromatic diamine in anhydrous NMP.

-

Add an equimolar amount of BTDA to the solution.

-

Add toluene to the reaction mixture to serve as an azeotropic agent for the removal of water.

-

Heat the reaction mixture to 180-200°C and maintain for several hours, continuously removing the water-toluene azeotrope.

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the polyimide by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven.

Data Presentation

Table 1: Thermal and Mechanical Properties of Polyimides Derived from BTDA

| Diamine Monomer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| 4,4'-Oxydianiline (ODA) | 276 | >500 | 114.19 | 3.23 | 3.58 | [2] |

| 4,4'-Diaminodiphenylmethane | - | 510 | - | - | - | [3] |

Note: Dashes indicate data not available in the cited sources.

Visualization of Polyimide Synthesis

Caption: Two-step synthesis of polyimide from BTDA.

Synthesis of Polyamides from this compound Dicarboxylic Acid Derivatives

The synthesis of polyamides from this compound-4',4''-dicarboxylic acid or its derivatives, such as the diacyl chloride, can be achieved through direct polycondensation methods.

Experimental Protocols

Protocol 3: Low-Temperature Solution Polycondensation of this compound-4',4''-diacyl Chloride with an Aromatic Diamine

This protocol outlines the synthesis of a polyamide from the diacyl chloride derivative of this compound dicarboxylic acid.

Materials:

-